molecular formula C17H16ClNO2 B5544177 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate

2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate

Cat. No. B5544177
M. Wt: 301.8 g/mol
InChI Key: YRNLQKOFYQLIJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating a method that might be similar to synthesizing 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Kumar et al., 2016).
  • The synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003).

Molecular Structure Analysis

  • Spectral studies and X-ray diffraction were used for structural proof in closely related compounds, suggesting similar approaches for 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Kumar et al., 2016).

Chemical Reactions and Properties

  • Compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate have shown potential for antimicrobial and antioxidant activities (Kumar et al., 2016).

Physical Properties Analysis

  • Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, indicating that similar methods can be applied to study the physical properties of 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Vogt et al., 2013).

Chemical Properties Analysis

  • The reaction of similar compounds with various reagents has been studied, providing insights into the chemical behavior that could be relevant for 2-(2,3-dihydro-1H-indol-1-yl)ethyl 4-chlorobenzoate (Prasad, 2017).

Scientific Research Applications

Synthesis and Urease Inhibition

One study highlighted the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. These molecules, characterized by their structural features and enzyme inhibitory kinetics, exhibited competitive inhibition with low Ki values, indicating their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Antimicrobial Activity

Another research focused on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, which were screened for antimicrobial activity. The synthesis involved the reaction of 4-hydroxy indole with ethyl chloroacetate, followed by condensation with various aldehydes (Prasad, 2017).

Chemical Transformations

Research into chemical transformations involving indole compounds has led to the development of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates from indol-2(3H)-one derivatives. This study provided insights into the synthesis of highly functionalized indole derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Beccalli et al., 1994).

Antiallergic Agents

Investigations into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been conducted in search of novel antiallergic compounds. This research showcases the synthesis of ethyl (2-methyindol-3-yl)acetates and their conversion into potent antiallergic agents, highlighting the therapeutic potential of indole derivatives (Menciu et al., 1999).

COX-2 Inhibition

A study on the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a novel COX-2 inhibitor, demonstrates the pharmaceutical application of indole derivatives in addressing inflammation and pain management. The synthesis involved a novel indole formation approach, suggesting the compound's potential as a selective inhibitor (Caron et al., 2003).

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-5-14(6-8-15)17(20)21-12-11-19-10-9-13-3-1-2-4-16(13)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNLQKOFYQLIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCOC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate

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